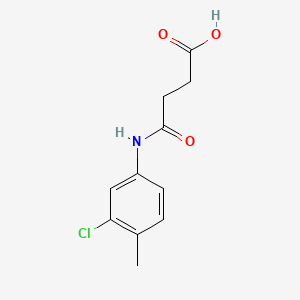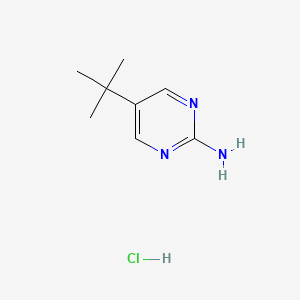
4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid
Vue d'ensemble
Description
4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid, also known as p-Chloromercuribenzoic acid (PCMB), is an organic compound with a broad range of applications in research and development. PCMB is a versatile organic compound that can be used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe. PCMB is also used in the synthesis of various compounds, such as antibiotics and drugs. PCMB has been used in the study of biochemical processes, such as the production of proteins, and in the study of cellular metabolism.
Applications De Recherche Scientifique
Molecular Docking and Structural Studies
4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid and its derivatives have been studied for their structural and spectroscopic properties. Using experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations, researchers have analyzed the vibrational bands, molecular stability, reactivity, and potential as nonlinear optical materials. These compounds have shown good biological activities and are potential inhibitors of Placenta growth factor (PIGF-1), indicating their pharmacological importance (Vanasundari et al., 2018).
Synthesis and Chemical Transformations
Research has also focused on the synthesis of derivatives of 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid. For example, the synthesis of diaminomethylidene derivatives of tetronic acid involved reactions with methyl 4-chloro-3-oxobutanoate (Prezent & Dorokhov, 2012). Additionally, FT-IR and molecular structure analysis of related compounds have provided insights into their hyperpolarizability, molecular stability, and charge transfer mechanisms (Raju et al., 2015).
Biochemical Pathways and Apoptosis Induction
In the context of biochemical pathways, 4-methylthio-2-oxobutanoic acid (a related compound) has been studied for its role in the methionine salvage pathway and its ability to induce apoptosis independently of ornithine decarboxylase down-regulation, implying alternative mechanisms of action (Tang et al., 2006).
Biocatalysis and Enzymatic Reactions
Research into enzymatic reactions has shown the potential of using microbial enzymes for the stereoselective reduction of related β-keto esters. The use of enzymes from Geotrichum candidum has been effective in catalyzing these reductions, indicating a pathway for the production of chiral intermediates (Patel et al., 1992).
Photolysis and Chemical Reactions
Studies on the photolysis of methyl 2-chloro-3-oxobutanoate, a closely related compound, have explored the formation of various reaction products, offering insights into the chemical reactivity and potential applications in synthetic chemistry (Enev et al., 1987).
Propriétés
IUPAC Name |
4-(3-chloro-4-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJYTGBTHXHDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212522 | |
| Record name | 4-[(3-Chloro-4-methylphenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid | |
CAS RN |
196934-78-8 | |
| Record name | 4-[(3-Chloro-4-methylphenyl)amino]-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196934-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Chloro-4-methylphenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride](/img/structure/B3113585.png)



![N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide](/img/structure/B3113601.png)
![4-bromo-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3113608.png)



![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B3113642.png)


